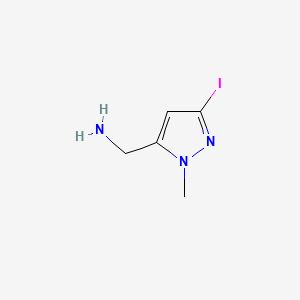
(4S)-4-benzyl-5-hydroxypentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-benzyl-5-hydroxypentanoate is an organic compound with a chiral center at the fourth carbon atom. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both a benzyl group and a hydroxyl group in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-benzyl-5-hydroxypentanoate typically involves the use of chiral catalysts to ensure the correct stereochemistry at the fourth carbon. One common method involves the reduction of a corresponding keto ester using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale chiral separation techniques. These methods can include preparative chromatography or crystallization techniques to isolate the desired enantiomer from a racemic mixture. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-benzyl-5-hydroxypentanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzyl ketone, while reduction of the ester group can produce benzyl alcohol.
Aplicaciones Científicas De Investigación
(4S)-4-benzyl-5-hydroxypentanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme-substrate interactions due to its chiral nature.
Industry: The compound can be used in the production of fine chemicals and as a building block for polymers.
Mecanismo De Acción
The mechanism by which (4S)-4-benzyl-5-hydroxypentanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyl group can enhance the compound’s binding affinity to certain molecular targets, while the hydroxyl group can participate in hydrogen bonding, stabilizing the interaction.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-4-benzyl-5-hydroxypentanoate: The enantiomer of (4S)-4-benzyl-5-hydroxypentanoate, with similar chemical properties but different biological activity.
4-benzyl-5-hydroxypentanoic acid: Lacks the ester group, making it less reactive in certain chemical reactions.
4-benzyl-5-hydroxyhexanoate: Has an additional carbon in the chain, which can affect its reactivity and applications.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its interactions with biological molecules. This makes it a valuable compound for research in stereochemistry and chiral drug development.
Propiedades
Fórmula molecular |
C12H15O3- |
|---|---|
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
(4S)-4-benzyl-5-hydroxypentanoate |
InChI |
InChI=1S/C12H16O3/c13-9-11(6-7-12(14)15)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)/p-1/t11-/m0/s1 |
Clave InChI |
NZQTYLCPJGQFCA-NSHDSACASA-M |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](CCC(=O)[O-])CO |
SMILES canónico |
C1=CC=C(C=C1)CC(CCC(=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


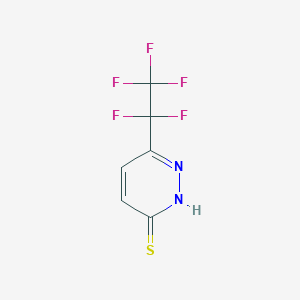
![Methyl 6-(4-oxo-3,4-dihydrobenzo[d][1,3,2]diazaborinin-2(1H)-yl)picolinate](/img/structure/B11757099.png)
![(2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine](/img/structure/B11757107.png)
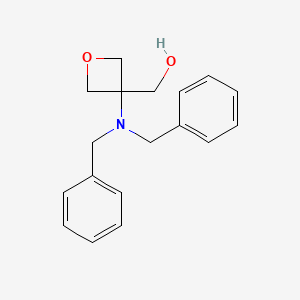

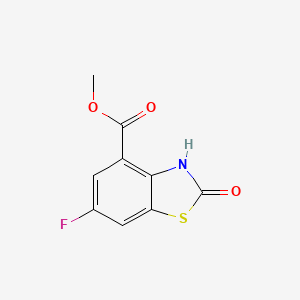


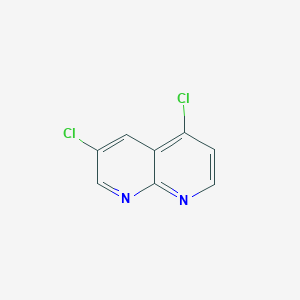
![8-Chloronaphtho[1,2-b]benzofuran](/img/structure/B11757142.png)
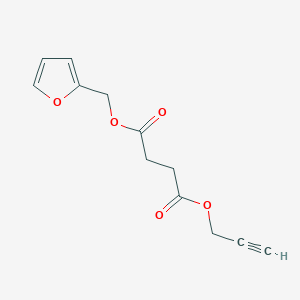
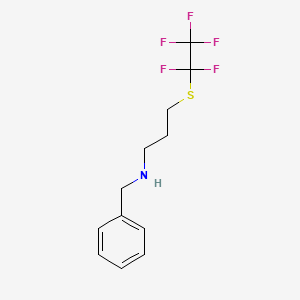
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine](/img/structure/B11757162.png)
